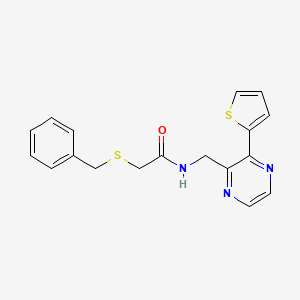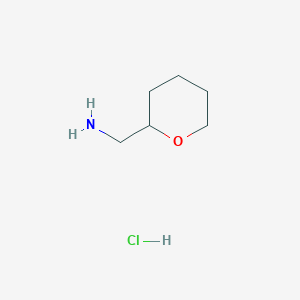
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylaminoethyl group, a tetrahydropyran ring, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
-
Formation of the Acrylamide Backbone: : The initial step involves the preparation of the acrylamide backbone through a reaction between an appropriate acrylate and an amine. This reaction is often catalyzed by a base such as triethylamine and conducted under an inert atmosphere to prevent oxidation.
-
Introduction of the Dimethylaminoethyl Group: : The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a suitable leaving group, such as a halide, and a nucleophile, such as dimethylamine.
-
Cyclization to Form the Tetrahydropyran Ring: : The tetrahydropyran ring is formed through an intramolecular cyclization reaction. This step may involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization process.
-
Attachment of the Thiophene Ring: : The final step involves the attachment of the thiophene ring through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could enhance their performance in various applications.
作用机制
The mechanism of action of (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the thiophene ring could facilitate binding to hydrophobic pockets within proteins.
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide: Lacks the thiophene ring, potentially altering its biological activity and chemical reactivity.
N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide: Lacks the tetrahydropyran ring, which may affect its solubility and interaction with biological targets.
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide: Lacks the dimethylaminoethyl group, potentially reducing its ability to interact with certain biological systems.
Uniqueness
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group, tetrahydropyran ring, and thiophene ring in a single molecule allows for a wide range of interactions and applications that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-17(2)9-10-18(14-7-11-20-12-8-14)16(19)6-5-15-4-3-13-21-15/h3-6,13-14H,7-12H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGKCDVFLIQDJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1CCOCC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)


![5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2593445.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)


![9-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2593450.png)
![1-[(3-fluorophenyl)methyl]-N-({[2-(4-methoxyphenyl)ethyl]carbamoyl}amino)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2593451.png)
![N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2593452.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2593454.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide](/img/structure/B2593456.png)

